molecular formula C12H8O2 B3147988 2-Oxo-2-(1-naphthyl)ethanal CAS No. 63464-85-7

2-Oxo-2-(1-naphthyl)ethanal

Cat. No. B3147988
CAS RN: 63464-85-7
M. Wt: 184.19 g/mol
InChI Key: MNUUAKJFDJVFQI-UHFFFAOYSA-N
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Description

2-Oxo-2-(1-naphthyl)ethanal, also known as Naphthalene-1-carbaldehyde, is an organic compound containing a naphthalene group attached to a carbonyl group. It is part of the aldehydes and ketones family, which are defined by the presence of a carbonyl group, a carbon-to-oxygen double bond .


Synthesis Analysis

A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This method is characterized by environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2-(1-naphthyl)ethanal is characterized by a naphthalene group attached to a carbonyl group. The compound has a molecular weight of 210.25 g/mol.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Synthesis of 1-Thioamidoalkyl-2-naphthols : The compound is involved in the synthesis of 1-thioamidoalkyl-2-naphthols using N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate as a catalyst. This process highlights its utility in multi-component condensation reactions under green and mild conditions, showcasing its role in enhancing reaction efficiency and sustainability (Irannejad-Gheshlaghchaei et al., 2020).
  • Oxidative Dearomatization : The palladium(II)-catalyzed oxidative dearomatization of naphthols, including derivatives of "2-Oxo-2-(1-naphthyl)ethanal," demonstrates its significance in the formation of spirocyclic compounds through [2 + 2 + 1] spiroannulation reactions. This application underscores its role in the development of novel organic synthesis pathways (Gu et al., 2014).

Materials Science and Molecular Structures

  • Molecular Structures : Studies on the molecular and crystal structures of compounds derived from "2-Oxo-2-(1-naphthyl)ethanal" reveal intricate details about their geometric configurations and interactions. Such research provides valuable insights into the physical and chemical properties of these compounds, facilitating their application in various scientific and technological domains (Şahin et al., 2014).

Medicinal Chemistry and Bioactive Molecules

  • Antimicrobial Activities : The eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives showcases the potential of "2-Oxo-2-(1-naphthyl)ethanal" derivatives in medicinal chemistry, particularly in developing new antimicrobial agents. This research not only highlights the compound's versatility in organic synthesis but also its potential in contributing to the discovery of novel therapeutic agents (Mathew et al., 2010).

properties

IUPAC Name

2-naphthalen-1-yl-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUUAKJFDJVFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304044
Record name α-Oxo-1-naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(1-naphthyl)ethanal

CAS RN

63464-85-7
Record name α-Oxo-1-naphthaleneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63464-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxo-1-naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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